N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a synthetic compound characterized by a complex molecular structure that includes a dimethylamino group, a benzo[d]thiazole moiety, and a trifluoromethylbenzamide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 393.85 g/mol .
This compound is classified under the category of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. It is synthesized through various organic reactions, often starting from readily available precursors. The compound is typically obtained in hydrochloride salt form, enhancing its solubility and stability .
The synthesis of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride involves several key steps:
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride features:
The compound's structural formula can be represented as follows:
The InChI key for this compound is provided as follows: InChI=1S/C16H19ClF3N3O2S/c1-21(2)9-10-22-15(20)14(19)12(18)8-6-4-3-5-7-11(8)13(10)17;/h3-7,9,12H,21H2,1-2H3;1H
.
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions:
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific receptors or enzymes within biological systems. It is believed that this compound may modulate the activity of certain molecular targets, leading to downstream effects that could be beneficial in therapeutic contexts. Specific pathways affected by this compound remain under investigation but may involve modulation of signaling cascades related to inflammation or tumor progression .
The physical properties of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride include:
Key chemical properties include:
Further studies are required to fully characterize these properties under various conditions .
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride has potential applications in medicinal chemistry and drug development. Its pharmacological profile suggests it may serve as:
Further research is necessary to elucidate its full therapeutic potential and mechanisms of action in biological systems .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4